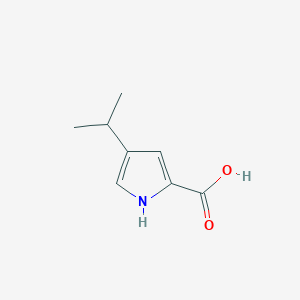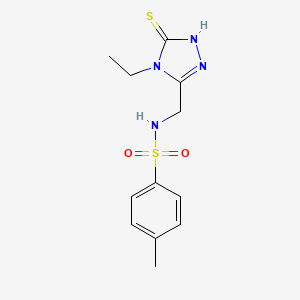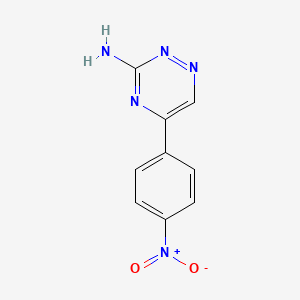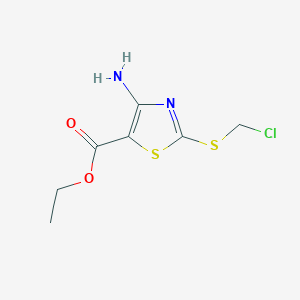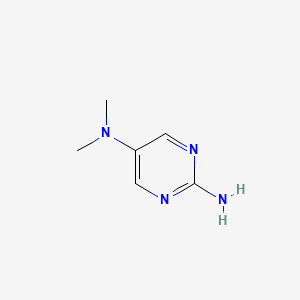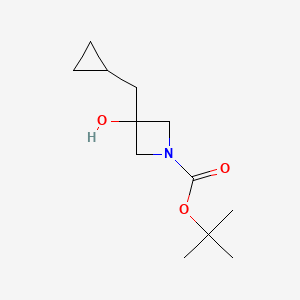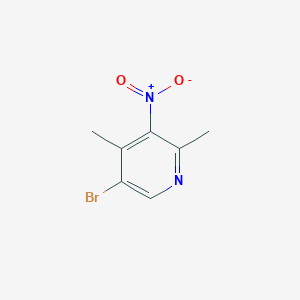
5-Bromo-2,4-dimethyl-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,4-dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 2- and 4-positions, and a nitro group at the 3-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethyl-3-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethyl-3-nitropyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-2,4-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 5-substituted derivatives, such as 5-amino-2,4-dimethyl-3-nitropyridine.
Reduction: Formation of 5-bromo-2,4-dimethyl-3-aminopyridine.
Oxidation: Formation of this compound carboxylic acid.
科学研究应用
5-Bromo-2,4-dimethyl-3-nitropyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-Bromo-2,4-dimethyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-nitropyridine
- 5-Bromo-2,4-dimethylpyridine
- 2,4-Dimethyl-3-nitropyridine
Comparison
5-Bromo-2,4-dimethyl-3-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, along with two methyl groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 5-Bromo-2-nitropyridine lacks the methyl groups, which can influence its solubility and reactivity. Similarly, 2,4-Dimethyl-3-nitropyridine lacks the bromine atom, affecting its ability to undergo halogen-specific reactions.
属性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
5-bromo-2,4-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)3-9-5(2)7(4)10(11)12/h3H,1-2H3 |
InChI 键 |
FEJYHXKMEDXPBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1Br)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



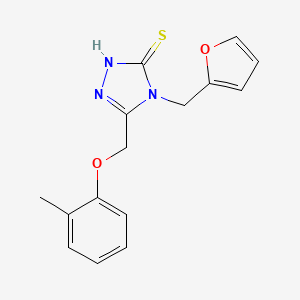
![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)


![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
